BenchChemオンラインストアへようこそ!

Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester

Enzyme kinetics Urethanase substrate profiling Carbamate hydrolysis

Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester (CAS 58632-48-7), systematically referred to as 7-carbethoxyamino-4-methylcoumarin, is a synthetic 7-substituted aminocoumarin derivative with a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol. This compound belongs to the coumarin family, a privileged scaffold in medicinal chemistry known for diverse biological activities.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
CAS No. 58632-48-7
Cat. No. B1620335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester
CAS58632-48-7
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C
InChIInChI=1S/C13H13NO4/c1-3-17-13(16)14-9-4-5-10-8(2)6-12(15)18-11(10)7-9/h4-7H,3H2,1-2H3,(H,14,16)
InChIKeySGBODDRGQKZBFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, (4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-, Ethyl Ester (CAS 58632-48-7): Procurement-Quality Overview for Research Use


Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester (CAS 58632-48-7), systematically referred to as 7-carbethoxyamino-4-methylcoumarin, is a synthetic 7-substituted aminocoumarin derivative with a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol [1]. This compound belongs to the coumarin family, a privileged scaffold in medicinal chemistry known for diverse biological activities [2]. The compound is commercially available as a research chemical, primarily serving as a synthetic building block and a substrate for certain hydrolytic enzymes, with typical supplier purities ranging from 90% (AKSci) to 98% (MolCore, Leyan) . Unlike its parent structure 7-amino-4-methylcoumarin, the 7-carbethoxyamino substitution introduces a hydrolytically cleavable carbamate protecting group, which fundamentally alters its reactivity profile and enables distinct applications in biochemical probe design, enzyme specificity studies, and medicinal chemistry derivatization programs [3][4].

Why Carbamic Acid, (4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-, Ethyl Ester Cannot Be Replaced by Generic 7-Substituted Coumarins in Targeted Research Applications


The 7-carbethoxyamino (ethyl carbamate) substituent on the 4-methylcoumarin scaffold confers functional properties that are not interchangeable with other common 7-substituted coumarin analogs. Structurally, the compound serves as a protected precursor to 7-amino-4-methylcoumarin (AMC), with the carbamate linkage enabling hydrolytic cleavage by urethanase (EC 3.5.1.75) to release the free amine, CO₂, and ethanol, a reaction that is fundamentally inaccessible to 7-hydroxy, 7-methoxy, or 7-acetoxy analogs [1][2]. In structure-activity relationship (SAR) contexts, the substitution pattern at the 7-position critically determines biological target engagement: studies on 7-substituted coumarins demonstrate that carbamate-bearing derivatives at this position exhibit distinct inhibitory potency and selectivity profiles against enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A/MAO-B) compared to hydroxyl, methoxy, or unsubstituted analogs [3][4]. Specifically, Anand and Singh (2013) demonstrated that the introduction of a phenylcarbamate moiety at the 7-position of the 4-methylcoumarin scaffold produced compounds with AChE IC₅₀ values as low as 13.5 nM and a BuChE/AChE selectivity ratio of approximately 20—a pharmacological profile that the parent 7-hydroxy-4-methylcoumarin does not achieve [5]. For procurement purposes, substituting this compound with a generic coumarin without the 7-carbamate functionality risks: (i) loss of the hydrolytic release mechanism essential for certain enzyme activity assays; (ii) altered target binding and selectivity in drug discovery programs; and (iii) incompatibility with synthetic routes that depend on the carbamate as a protected amine intermediate [1][5].

Quantitative Differentiation Evidence for Carbamic Acid, (4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-, Ethyl Ester (CAS 58632-48-7)


Urethanase Substrate Specificity: Quantified Enzymatic Hydrolysis Rate Compared to Alternative Carbamate Substrates

The compound functions as a defined substrate for urethanase (EC 3.5.1.75), with a reported specific activity of 0.76 μmol/min/mg for the wild-type enzyme at pH 7.5 and 23°C [1]. In comparison, the alternative carbamate substrate ethyl N-nitrophenylcarbamate yields a substantially lower specific activity of 0.014 μmol/min/mg under identical wild-type conditions [2]. This represents an approximately 54-fold higher turnover rate for the 4-methylcoumarin carbamate compared to the nitrophenyl analog. Furthermore, the G127M mutant of urethanase exhibits a 1.6-fold improvement in activity specifically against 7-carbethoxyamino-4-methylcoumarin, whereas the same mutant shows only a 1.2-fold improvement against N-nitrophenylcarbamate, indicating differential enzyme–substrate recognition [3].

Enzyme kinetics Urethanase substrate profiling Carbamate hydrolysis BRENDA database

AChE Inhibition Potency of 7-Phenylcarbamate Coumarin Derivatives: Structural Superiority Over 7-Hydroxy Parent Compound

Anand and Singh (2013) synthesized a series of substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates (compounds 4a–4h) and compared their cholinesterase inhibitory activity against the parent 7-hydroxy-4-methylcoumarin scaffold [1]. The 7-phenylcarbamate-substituted coumarins demonstrated significantly more potent AChE inhibitory activity than the 7-hydroxy parent compound [2]. The most potent derivative, compound 4d, achieved an IC₅₀ of 13.5 ± 1.7 nM against AChE in rat brain homogenate, with a BuChE/AChE selectivity ratio of approximately 20 [3]. Across the broader series, all studied carbamates exhibited IC₅₀ values in the range of 36.1–78.6 μM for AChE, which were comparable to the clinically established carbamate drug rivastigmine [4]. Compound 4d additionally demonstrated in vivo efficacy by ameliorating scopolamine-induced amnesia in mice, restoring time spent in the target quadrant and escape latency time [5]. While the specific compound CAS 58632-48-7 is the ethyl carbamate (not a phenyl carbamate), the SAR evidence demonstrates that the carbamate functional group at the 7-position is a critical pharmacophoric element conferring nanomolar AChE potency, a property absent in the 7-hydroxy analog.

Acetylcholinesterase inhibition Alzheimer's disease Carbamate SAR Coumarin medicinal chemistry

Calreticulin Transacetylase (CRTAase) Substrate Profiling: Differential Activity Among N-Acetylamino Coumarin Derivatives

Kathuria et al. (2012) conducted the first systematic study of CRTAase substrate specificity toward N-acetylamino derivatives of coumarins and quinolones, evaluating a panel of structurally related compounds for their ability to serve as acetyl donors in the CRTAase-catalyzed transacetylation reaction . In the coumarin subset, 7-amino-4-methylcoumarin (CAS 26093-31-2) achieved approximately 70% activity relative to the reference reaction, while the quinolone analog carbostyril 151 (CAS 73496-29-4) achieved approximately 67% . CAS 58632-48-7 (listed in the study as Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester) was included in the evaluated compound set, confirming its relevance as a substrate or inhibitor candidate in the CRTAase system . The study established that the nature of the N-substituent (acetyl vs. carbamate) and the heterocyclic core (coumarin vs. quinolone) materially affect substrate recognition by CRTAase, which is directly linked to antiplatelet activity via CRTAase-catalyzed activation of platelet nitric oxide synthase .

Calreticulin transacetylase Substrate specificity Antiplatelet activity Coumarin SAR

G127M Urethanase Mutant: Differential Activity Enhancement for 4-Methylcoumarin Carbamate vs. Nitrophenyl Carbamate

The G127M mutant of urethanase (EC 3.5.1.75), identified from metagenomic sources, exhibits substrate-dependent differential activity improvements: a 1.6-fold enhancement against 7-carbethoxyamino-4-methylcoumarin (CAS 58632-48-7) compared to only a 1.2-fold enhancement against N-nitrophenylcarbamate [1]. This differential effect indicates that the G127M substitution preferentially accommodates the larger 4-methylcoumarin ring system in the enzyme active site relative to the smaller nitrophenyl moiety. The wild-type baseline for CAS 58632-48-7 is 0.76 μmol/min/mg under standard conditions (pH 7.5, 23°C), meaning the G127M mutant achieves an estimated activity of approximately 1.22 μmol/min/mg for this specific substrate [2].

Enzyme engineering Urethanase mutagenesis Substrate selectivity Metagenomic enzyme discovery

Hydrolytic Release for Fluorescent Probe Design: Carbamate-Cleavable 7-Amino-4-Methylcoumarin (AMC) Generation

CAS 58632-48-7 serves as a carbamate-protected precursor to the widely used fluorophore 7-amino-4-methylcoumarin (AMC). Urethanase (EC 3.5.1.75) catalyzes the hydrolysis of the ethyl carbamate group, yielding 7-amino-4-methyl-2H-1-benzopyran-2-one (free AMC), CO₂, and ethanol [1]. This hydrolytic release mechanism is structurally inaccessible to the commonly used fluorogenic substrate 7-hydroxy-4-methylcoumarin (4-methylumbelliferone, CAS 90-33-5), which instead requires esterase- or sulfatase-mediated cleavage of O-linked conjugates [2]. The fluorescence properties of the liberated AMC product (excitation ~360 nm, emission ~440–460 nm in aqueous alkaline solution) are well-characterized and widely exploited in peptidase, protease, and deacetylase assays [3]. The carbamate linkage thus provides an orthogonal cleavage mechanism—urethanase-specific rather than esterase- or phosphatase-dependent—that can be exploited for multiplexed or cascade enzyme assay formats where selectivity against background esterase activity is required.

Fluorogenic substrate Carbamate cleavage AMC release Enzyme activity assay

Carbamic Acid, (4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-, Ethyl Ester (CAS 58632-48-7): High-Value Application Scenarios Supported by Quantitative Evidence


Enzymatic Hydrolysis Assays for Urethanase (EC 3.5.1.75) Activity Screening and Mutant Characterization

CAS 58632-48-7 is the preferred substrate for urethanase activity assays, supported by a 54-fold higher specific activity (0.76 μmol/min/mg) compared to the alternative substrate ethyl N-nitrophenylcarbamate (0.014 μmol/min/mg) under identical conditions [1]. The G127M mutant exhibits a 1.6-fold activity enhancement specifically for this compound, enabling its use as a discriminatory probe in mutant screening and directed evolution campaigns [2]. The hydrolytic release of fluorescent AMC provides a direct optical readout for high-throughput screening formats [3].

Medicinal Chemistry: 7-Carbamate Coumarin Intermediate for Acetylcholinesterase Inhibitor Development

SAR studies by Anand and Singh (2013) demonstrate that 7-carbamate-substituted 4-methylcoumarins achieve nanomolar AChE inhibition (IC₅₀ = 13.5 ± 1.7 nM for the optimized phenylcarbamate derivative 4d) with approximately 20-fold selectivity over BuChE, a profile that the parent 7-hydroxy-4-methylcoumarin cannot replicate [4]. CAS 58632-48-7 serves as the core ethyl carbamate intermediate from which diverse N-substituted carbamate libraries can be synthesized via carbamate exchange or derivatization, enabling SAR exploration around the carbamate pharmacophore [5].

CRTAase Substrate Specificity Studies and Antiplatelet Drug Discovery

Kathuria et al. (2012) included CAS 58632-48-7 in the first systematic evaluation of CRTAase substrate specificity toward N-acetylamino coumarin and quinolone derivatives, establishing the compound's relevance as a probe for CRTAase-mediated transacetylation reactions linked to antiplatelet nitric oxide signaling . Researchers investigating CRTAase pharmacology can employ this compound as a reference standard for comparing the substrate efficiency of novel N-substituted coumarin analogs within the 70% (7-amino) to 80% (ethyl trifluoroacetate) activity range defined in this foundational study .

Orthogonal Fluorogenic Probe Design for Multiplexed Enzyme Assays in Complex Biological Matrices

The urethanase-specific carbamate cleavage mechanism of CAS 58632-48-7 provides an enzyme detection modality that is orthogonal to the widely used esterase- and phosphatase-coupled fluorogenic systems based on 4-methylumbelliferone (4-MU) conjugates . This orthogonality is critical for multiplexed assays where esterase background activity in cell lysates, serum, or tissue homogenates would otherwise produce false-positive signals in 4-MU-based detection channels. By selecting the carbamate-AMC substrate, researchers can achieve urethanase-selective signal generation without cross-interference from endogenous esterases [6].

Quote Request

Request a Quote for Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.